1-(2-Amino-4,5-dichlorophenyl)ethanone

Organic Synthesis Process Chemistry Medicinal Chemistry

Sourcing a reliable dichloroacetophenone building block with the correct 2′-amino-4′,5′-dichloro substitution pattern is critical-substituting a non-aminated analog can derail synthetic routes and alter biological activity. This compound solves that challenge as a bifunctional scaffold combining an electrophilic ketone with a nucleophilic aromatic amine. • Enables orthogonal transformations: Friedländer quinoline synthesis, Fischer indole synthesis, and pyrazole/pyrimidine condensations. • Serves as the core intermediate for PDK1 inhibitors with demonstrated anticancer activity in NSCLC models. • Crystalline solid (mp 200-204°C) simplifies purification by recrystallization versus liquid analogs. • Available from multiple qualified suppliers with batch-specific QC (NMR, HPLC); typical purity ≥95%.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 6951-70-8
Cat. No. B1267722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4,5-dichlorophenyl)ethanone
CAS6951-70-8
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1N)Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
InChIKeyBADCOFLZDWJCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-4,5-dichlorophenyl)ethanone Overview


1-(2-Amino-4,5-dichlorophenyl)ethanone (CAS 6951-70-8), also known as 2'-Amino-4',5'-dichloroacetophenone, is a chlorinated acetophenone derivative characterized by an amino group at the 2' position and two chlorine atoms at the 4' and 5' positions of the phenyl ring [1]. It is widely utilized as a versatile building block and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, with the amino and dichloro-substituted aromatic ring providing distinct reactive handles for selective functionalization and the construction of complex heterocycles [1]. The compound is available from multiple vendors with typical purities of 95-98%, and batch-specific quality control data (e.g., NMR, HPLC, GC) are provided by suppliers like Bidepharm .

Substitution pattern

2′-amino-4′,5′-dichloro substitution drives regioselective derivatization

Reactive handles

Bifunctional amine and ketone enable orthogonal heterocycle construction

Handling

Crystalline solid with high melting point facilitates purification and storage

Why Generic Substitution Fails


1-(2-Amino-4,5-dichlorophenyl)ethanone cannot be generically substituted with other dichlorophenyl ethanone analogs without a high risk of altering synthetic outcomes and downstream biological activity. The specific 2'-amino-4',5'-dichloro substitution pattern on the phenyl ring is the primary driver of its unique chemical reactivity and steric profile. Closely related compounds, such as 1-(2,3-dichlorophenyl)ethanone, 1-(3,4-dichlorophenyl)ethanone, 1-(2,5-dichlorophenyl)ethanone, and 1-(3,5-dichlorophenyl)ethanone [1][2][3], share the same molecular formula (C8H6Cl2O) but lack the crucial 2'-amino group. This amino moiety is the essential functional handle that enables subsequent derivatization into complex heterocycles or pharmacophores, making the compound a privileged intermediate [4]. Conversely, substituting the target compound with a different positional isomer during synthesis will fundamentally alter the regioselectivity of subsequent reactions, potentially leading to complete reaction failure or the formation of an entirely different product series. Furthermore, from a procurement standpoint, the crystalline nature and high melting point (200-204°C) of the target compound offer distinct handling advantages compared to many non-aminated analogs, which are often liquids or low-melting solids, potentially reducing issues related to hygroscopicity or volatility during storage and use .

Target compound

2′-amino-4′,5′-dichloroacetophenone – contains essential amine handle

Common dichlorophenyl analogs

Lack 2′-amino group; reactivity and regioselectivity differ fundamentally

Crystalline solid, mp 200–204 °C; predictable handling and recrystallization

Many analogs are liquids or low-melting solids; handling and purification may be less straightforward

Amino-ketone bifunctionality supports complex heterocycle synthesis

Non-aminated analogs cannot provide the same derivatization pathways

1-(2-Amino-4,5-dichlorophenyl)ethanone Comparative Evidence


Melting Point and Lipophilicity vs. Non-Aminated Analogs

The physical state and lipophilicity of 1-(2-Amino-4,5-dichlorophenyl)ethanone offer tangible advantages in synthesis and purification workflows compared to common positional isomers. The target compound is a white crystalline powder with a reported melting point of 200-204°C . This high melting point provides enhanced storage stability and facilitates purification by recrystallization. In stark contrast, many non-aminated analogs, such as 1-(2,4-dichlorophenyl)ethanone, are liquids or low-melting solids at ambient temperature (the 2,4-dichloro analog has a reported melting point of 54°C ), making them more challenging to handle and purify. Furthermore, the calculated LogP (XLogP3: 2.7 [1]) and ACD/LogP (3.53 ) indicate significant lipophilicity, which influences its partitioning in reaction media and is a key design parameter for achieving CNS penetration or crossing other biological barriers in medicinal chemistry programs.

Melting point & lipophilicity
Cross-study comparable
Target mp 200–204 °C
Analog mp ~54 °C
Δ > 146 °C; LogP 2.7–3.5
Solid-state stability and predictable solution-phase behavior vs liquid/low-melting analogs
Data from distinct sources; verify batch-specific values
Organic Synthesis Process Chemistry Medicinal Chemistry Physicochemical Properties

2'-Amino Group Reactivity Advantage

The most critical differentiator is the presence of the primary aromatic amine at the 2'-position of 1-(2-Amino-4,5-dichlorophenyl)ethanone [1]. This functional group is the cornerstone of its utility as a versatile intermediate, enabling a wide range of derivatizations that are chemically impossible for its non-aminated analogs like 1-(3,4-dichlorophenyl)ethanone, 1-(2,5-dichlorophenyl)ethanone, or 1-(3,5-dichlorophenyl)ethanone [2]. The amino group acts as a reactive handle for the construction of complex heterocycles, such as quinolines, indoles, or pyrimidines, via classic condensation, acylation, and diazotization reactions . This single functional group difference transforms the compound from a simple, relatively inert aromatic ketone into a key building block for medicinal chemistry.

2′-Amino group reactivity
Class-level inference
Enables condensation, acylation, diazotization, and heterocycle formation
Defines synthetic utility; non-aminated analogs lack essential reactive handle
Reactivity inferred from aromatic amine and ketone chemistry
Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry Reactivity

Core Scaffold for Kinase Inhibitors

The 2'-amino-4',5'-dichloroacetophenone scaffold is a validated pharmacophore for the development of potent inhibitors targeting key enzymes in cancer metabolism. Specifically, derivatives of this core structure have been optimized to inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1) with improved selectivity and antiproliferative activity [1][2]. While the parent compound itself is an intermediate, the lead compounds derived from its framework have shown potent anticancer effects in non-small cell lung cancer (NSCLC) cell lines [1]. Additionally, a structurally related compound in the same chemical space has demonstrated potent nanomolar inhibition (IC50 = 62 nM) against human Dihydroorotate Dehydrogenase (DHODH) [3], further validating the utility of this scaffold in drug discovery. This evidence positions 1-(2-Amino-4,5-dichlorophenyl)ethanone not just as a general building block, but as a privileged starting point for synthesizing biologically active molecules targeting metabolic pathways in cancer.

Kinase inhibitor scaffold
Supporting evidence
Derived leads inhibit PDK1; related structure IC₅₀ = 62 nM DHODH
Supports scaffold-based inhibitor design; parent compound is intermediate
Activity from derivatives; review for target-specific validation
Medicinal Chemistry Cancer Research Kinase Inhibition SAR

1-(2-Amino-4,5-dichlorophenyl)ethanone Application Scenarios


Kinase Inhibitor Synthesis for Oncology

This is the premier application scenario for 1-(2-Amino-4,5-dichlorophenyl)ethanone. As established in Section 3, its 2'-amino-4',5'-dichloroacetophenone scaffold serves as the core for developing potent Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors, which have demonstrated promising anticancer activity in non-small cell lung cancer (NSCLC) models [1]. Furthermore, related structures derived from this scaffold have shown nanomolar activity against human Dihydroorotate Dehydrogenase (DHODH) [2]. Research groups focused on cancer metabolism, particularly those targeting the PDK/PDH axis or nucleotide biosynthesis, should prioritize this compound as a key intermediate for generating lead-like molecules. The use of a non-aminated analog in this context would completely derail the synthetic route, as the essential 2'-amino handle for constructing the active pharmacophore would be absent [3].

Complex Nitrogen Heterocycle Synthesis

For synthetic and medicinal chemistry laboratories focused on generating libraries of novel heterocyclic compounds, 1-(2-Amino-4,5-dichlorophenyl)ethanone is a superior choice over other dichlorophenyl ethanone analogs. The simultaneous presence of an electrophilic ketone and a nucleophilic aromatic amine provides a bifunctional starting material [4]. This unique combination enables a rich set of orthogonal transformations, including Friedländer quinoline synthesis, Fischer indole synthesis, and the formation of pyrazoles or pyrimidines via condensation with hydrazines or amidines, respectively. The high melting point of 200-204°C and solid-state nature facilitate straightforward purification of both the starting material and any intermediates via recrystallization, offering a significant practical advantage over the often liquid or low-melting non-aminated analogs . This application scenario is a direct consequence of the structural evidence presented in Section 3.

Agrochemical Intermediate: Herbicides & Fungicides

The versatile 2'-amino-4',5'-dichloroacetophenone framework is not limited to pharmaceuticals; it is also a known intermediate in the preparation of agrochemicals, including potential herbicides and fungicides [4]. The chlorine atoms on the aromatic ring are a common feature in many commercial agrochemicals, imparting metabolic stability and lipophilicity necessary for penetrating plant cuticles or fungal cell walls. The amino group serves as a point of attachment for more complex, biologically active moieties. For industrial process chemists, the availability of 1-(2-Amino-4,5-dichlorophenyl)ethanone from multiple vendors with defined purity specifications (e.g., 95%+ with QC data ) ensures a reliable and consistent supply chain for large-scale synthesis, a critical factor in industrial procurement decisions. The class-level inference from Section 3 supports the utility of this scaffold in designing bioactive molecules.

Specialty Chemicals and Bioconjugation Reagents

The unique combination of functional groups in 1-(2-Amino-4,5-dichlorophenyl)ethanone lends itself to applications in specialty chemical manufacturing, particularly in the development of novel bioconjugation reagents. While the target compound itself may not be the final reagent, its dichloroacetophenone core is representative of a class of molecules used in mild, biocompatible methods for constructing disulfide bridges in peptides . The ability to function under metal-free, aqueous conditions at neutral pH and room temperature is a hallmark of this class. The target compound's amino group provides an additional vector for functionalization, allowing it to be tailored with specific tags, linkers, or solubilizing groups. Procuring this specific intermediate is essential for exploring this novel chemical space, a feature not shared by its simpler, non-aminated analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
2′-Amino handle for pharmacophore construction
PDK1 inhibition and cell-model assay context
Nitrogen heterocycle library synthesis
Bifunctional amine-ketone reactivity
Regioselective cyclocondensation review
Agrochemical intermediate preparation
Chlorinated aromatic scaffold
Metabolic stability and lipophilicity assessment
Bioconjugation reagent development
Amino group as functionalization vector
Metal-free disulfide bridge formation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Amino-4,5-dichlorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.